molecular formula C14H15N3O4 B14244495 ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate

ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate

Cat. No.: B14244495
M. Wt: 289.29 g/mol
InChI Key: BWXNHSJHGANKLO-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with a methoxyphenyl carbamoyl group and an ethyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Introduction of the Carbamoyl Group: The 4-methoxyphenyl carbamoyl group can be introduced via a reaction with 4-methoxyaniline and a suitable carbamoylating agent.

    Esterification: The final step involves the esterification of the imidazole carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazole ring.

    Reduction: Reduced forms of the carbamoyl and ester groups.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit certain metalloenzymes. The carbamoyl group may also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an imidazole ring.

    Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-triazole-5-carboxylate: Contains a triazole ring, offering different chemical properties and reactivity.

    Ethyl 4-((4-methoxyphenyl)carbamoyl)-1H-benzimidazole-5-carboxylate: Features a benzimidazole ring, which may enhance its biological activity.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 4-[(4-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-4-6-10(20-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

BWXNHSJHGANKLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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